Pyrrolo[2,3-b]pyridine-1-carboxamide

PARP-1 inhibitor Antitumor DNA repair

This pyrrolo[2,3-b]pyridine-1-carboxamide (7-azaindole-1-carboxamide) scaffold is a privileged chemotype for PARP-1 inhibition (bypassing Pgp-mediated resistance), CNS-penetrant M1 PAM development devoid of cholinergic adverse events, and PDE4B-selective modulation. Its distinct 1-carboxamide configuration offers IP differentiation and superior target selectivity versus regioisomers. Essential for kinase inhibitor and PROTAC programs. Inquire for bulk research supply.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13689987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,3-b]pyridine-1-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12)
InChIKeyPWEBVYIWBLUXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,3-b]pyridine-1-carboxamide: A Privileged 7-Azaindole Scaffold for Selective PARP and Kinase Modulation


Pyrrolo[2,3-b]pyridine-1-carboxamide, also referred to as 7-azaindole-1-carboxamide, is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system with a carboxamide functional group at the 1-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key building block for developing potent and selective small-molecule modulators across diverse therapeutic targets including poly(ADP-ribose) polymerase 1 (PARP-1), muscarinic acetylcholine M1 receptors, phosphodiesterases (PDEs), and various protein kinases [2]. The 7-azaindole core provides unique hydrogen-bonding capacity via the pyrrole NH and pyridine nitrogen, enabling distinct binding interactions that differentiate it from structurally related azaindole regioisomers and other fused heterocyclic kinase inhibitor scaffolds [3].

Why Generic Substitution Fails for Pyrrolo[2,3-b]pyridine-1-carboxamide Derivatives in Precision Pharmacology


Generic substitution among pyrrolo[2,3-b]pyridine derivatives is scientifically unsound due to the profound impact of regiochemistry, substitution pattern, and carboxamide positioning on target selectivity and safety profiles. The 1-carboxamide configuration (7-azaindole-1-carboxamide) confers distinct target engagement properties compared to the 2-carboxamide [1] or 3-carboxamide [2] regioisomers, with the latter displaying divergent kinase selectivity profiles and physicochemical properties. Furthermore, subtle structural modifications within the same 1-carboxamide series—such as substitution at the 6-position versus the 5-position—produce dramatic differences in potency, isoform selectivity, and in vivo tolerability [3]. Even within a single chemical series, compounds that appear structurally similar can exhibit starkly different functional pharmacology, as demonstrated by the narrow SAR window separating pure positive allosteric modulators (PAMs) from ago-PAMs with seizure liability in M1 receptor programs [4]. These structure-activity relationships are non-transferable across scaffolds, precluding simple analog replacement without comprehensive revalidation.

Quantitative Differentiation Evidence: Pyrrolo[2,3-b]pyridine-1-carboxamide Derivatives Versus Comparators


PARP-1 Inhibition: ST7710AA1 (6-Substituted 1-Carboxamide) Achieves Comparable Efficacy to Olaparib at Reduced Dosing

ST7710AA1 (compound 1l; 6-(4-(piperidin-1-ylmethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxamide) is a 6-substituted 7-azaindole-1-carboxamide that inhibits PARP-1 with an IC50 of 0.07 µM . In an MX1 human breast carcinoma xenograft model in nude mice, ST7710AA1 demonstrated antitumor efficacy comparable to the approved PARP inhibitor Olaparib while being administered at a lower dose than the reference compound [1]. Additionally, ST7710AA1 exhibited a significant capability to bypass multidrug resistance mediated by P-glycoprotein (Pgp), a feature not uniformly present across PARP inhibitor chemotypes [1].

PARP-1 inhibitor Antitumor DNA repair Multidrug resistance

M1 Positive Allosteric Modulation: VU6007477 Eliminates Seizure Liability While Retaining CNS Potency

VU6007477, a pyrrolo[2,3-b]pyridine-1-carboxamide derivative developed via scaffold hopping, exhibits rat M1 PAM potency with an EC50 of 230 nM and achieves 93% of the maximal acetylcholine response . Critically, this compound demonstrates minimal M1 agonist activity (agonist EC50 > 10 µM), which correlates with the complete absence of cholinergic adverse events including seizures in preclinical evaluation [1]. This safety profile distinguishes VU6007477 from earlier M1 PAM candidates within the same chemical series that exhibited ago-PAM activity and associated seizure liability [1]. The compound also demonstrates good CNS penetration with a rat brain/plasma Kp of 0.28 and a brain-unbound fraction (fu) of 0.18 .

M1 PAM Muscarinic acetylcholine receptor CNS penetration Cholinergic adverse events

Regioisomeric Differentiation: 1-Carboxamide Versus 2-Carboxamide Scaffolds in PDE4B Inhibition

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold (regioisomer of the 1-carboxamide core) has been developed into selective PDE4B inhibitors, with compound 11h demonstrating significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli including lipopolysaccharide and the synthetic bacterial lipopeptide Pam3Cys [1]. This compound exhibited acceptable in vitro ADME properties and selectivity against a panel of CNS receptors [1]. The PDE4B-preferring profile of this 2-carboxamide series stands in contrast to pan-PDE4 inhibitors such as roflumilast and apremilast, which are hampered by dose-limiting gastrointestinal side effects hypothesized to be associated with PDE4D isoform inhibition [1].

PDE4B inhibitor Phosphodiesterase TNF-α release CNS selectivity

Scaffold Hopping Efficiency: Pyrrolo[2,3-b]pyridine Core Enables Retention of M1 Potency With Improved Safety Profile

The M1 PAM VU6007477 was developed via scaffold hopping and iterative parallel synthesis from a pyrrolo[2,3-b]pyridine core [1]. The strategic removal of a hydroxyl group from an earlier analog eliminated seizure-inducing agonist activity while retaining M1 PAM potency at EC50 = 230 nM . This narrow SAR window demonstrates that the pyrrolo[2,3-b]pyridine-1-carboxamide scaffold provides a tunable platform where small structural modifications can separate desired PAM pharmacology from toxic ago-PAM activity without compromising target engagement [1]. The resulting compound achieved pure M1 PAM activity devoid of cholinergic toxicity, a milestone not consistently achieved with alternative M1 modulator scaffolds [1].

Scaffold hopping M1 PAM 7-Azaindole Safety pharmacology

Patent Landscape: Pyrrolo[2,3-b]pyridine-1-carboxamide Core Appears in Broad Kinase Inhibitor IP Estates

The pyrrolo[2,3-b]pyridine-1-carboxamide scaffold is claimed in multiple patent families across diverse therapeutic areas. EP2395004A2 describes pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors [1]. WO2021158936A1 claims N-(3-substituted azol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamides for pharmaceutical applications [2]. US11802131 includes (S)-N-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide derivatives with reported Kd < 1 nM against cereblon-containing protein targets [3]. The breadth of patent coverage across multiple target classes (kinases, cereblon modulators, PARP, M1) and the consistent appearance of the 7-azaindole-1-carboxamide motif underscore the scaffold's versatility as a privileged structure for generating novel, patentable chemical matter distinct from more crowded inhibitor chemotypes such as quinazolines or pyrazolopyrimidines.

Kinase inhibitor Patent analysis 7-Azaindole Chemical intellectual property

PARP-1 Isoform Selectivity: 7-Azaindole-1-carboxamides Demonstrate Distinct Inhibition Profile Versus Phthalazinone PARP Inhibitors

7-Azaindole-1-carboxamides (pyrrolo[2,3-b]pyridine-1-carboxamides) were designed as a new class of PARP-1 inhibitors and displayed a variable pattern of target inhibition profile that, in part, paralleled antiproliferative activity in cell lines characterized by homologous recombination defects [1]. Unlike first-generation PARP1/2 inhibitors such as Olaparib that inhibit both PARP1 and PARP2 enzymes [2], the 7-azaindole-1-carboxamide series offers a structurally distinct chemotype with the potential for differential PARP isoform selectivity. This structural divergence from the phthalazinone class (Olaparib) and other approved PARP inhibitor scaffolds provides an alternative chemical starting point for programs seeking to differentiate from established PARP inhibitor intellectual property [1].

PARP-1 Isoform selectivity DNA damage response Chemopotentiation

Priority Application Scenarios for Pyrrolo[2,3-b]pyridine-1-carboxamide Derivatives Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Lead Optimization Requiring Pgp Bypass and Reduced Dosing Potential

Based on the demonstrated in vivo efficacy of ST7710AA1 (6-substituted 7-azaindole-1-carboxamide) at doses lower than Olaparib while achieving comparable tumor volume inhibition in MX1 xenograft models, and its validated capability to bypass Pgp-mediated multidrug resistance, this scaffold is optimally suited for PARP inhibitor programs where overcoming efflux transporter-mediated resistance or achieving an improved therapeutic index is a primary objective [1]. The distinct 7-azaindole-1-carboxamide chemotype also offers IP differentiation from phthalazinone-based PARP inhibitors [1].

CNS-Penetrant M1 Positive Allosteric Modulator Development With Stringent Safety Requirements

VU6007477's profile—M1 PAM potency (EC50 = 230 nM, 93% ACh max), CNS penetration (Kp = 0.28, fu = 0.18), and complete elimination of cholinergic adverse events including seizures—positions the pyrrolo[2,3-b]pyridine-1-carboxamide scaffold as a premier choice for CNS drug discovery programs targeting muscarinic M1 receptors where functional selectivity (pure PAM vs. ago-PAM) is essential for preclinical and clinical safety [1]. The narrow SAR window demonstrated in this series further validates the scaffold's utility for fine-tuning functional pharmacology [1].

Isoform-Selective Phosphodiesterase Inhibitor Discovery for Inflammatory and CNS Indications

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold (regioisomer of the 1-carboxamide core) has demonstrated PDE4B-preferring inhibition with significant TNF-α suppression in macrophage assays and selectivity against CNS receptors, distinguishing it from pan-PDE4 inhibitors that carry dose-limiting gastrointestinal toxicity associated with PDE4D inhibition [1]. This scaffold is indicated for programs seeking isoform-selective PDE4 modulation to address inflammatory, autoimmune, or CNS disorders while mitigating the emetic side effects that have constrained clinical use of first-generation PDE4 inhibitors [1].

Kinase Inhibitor and Targeted Protein Degradation (PROTAC) Programs Requiring Novel IP Space

The pyrrolo[2,3-b]pyridine-1-carboxamide core is claimed across multiple patent families spanning protein kinase inhibition [1] and cereblon-mediated targeted protein degradation, with BindingDB data showing derivatives achieving Kd < 1 nM against cereblon-containing targets [2]. This scaffold provides a versatile starting point for generating patentable chemical matter across kinase inhibitor programs and PROTAC development campaigns, offering a strategic advantage over more crowded inhibitor chemotypes where freedom-to-operate may be constrained [1][2].

Quote Request

Request a Quote for Pyrrolo[2,3-b]pyridine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.